molecular formula C9H14N2O B12979811 (R)-(2-(1-Aminopropyl)pyridin-4-yl)methanol

(R)-(2-(1-Aminopropyl)pyridin-4-yl)methanol

Cat. No.: B12979811
M. Wt: 166.22 g/mol
InChI Key: NUBJOCGWTSBNCV-MRVPVSSYSA-N
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Description

®-(2-(1-Aminopropyl)pyridin-4-yl)methanol is a chiral compound with a pyridine ring substituted at the 4-position with a methanol group and at the 2-position with an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(1-Aminopropyl)pyridin-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 4-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination with ®-1-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then hydroxylated to introduce the methanol group at the 4-position.

Industrial Production Methods

Industrial production of ®-(2-(1-Aminopropyl)pyridin-4-yl)methanol may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include:

    Catalyst Selection: Use of efficient catalysts to increase yield and reduce reaction time.

    Reaction Conditions: Optimization of temperature, pressure, and solvent to ensure high purity and yield.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-(2-(1-Aminopropyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of pyridine-4-carboxylic acid.

    Reduction: Formation of ®-(2-(1-Aminopropyl)piperidin-4-yl)methanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-(2-(1-Aminopropyl)pyridin-4-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ®-(2-(1-Aminopropyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol: The enantiomer of the compound with different stereochemistry.

    ®-(2-(1-Aminopropyl)pyridin-3-yl)methanol: A similar compound with the methanol group at the 3-position.

    ®-(2-(1-Aminopropyl)piperidin-4-yl)methanol: A reduced form of the compound with a piperidine ring.

Uniqueness

®-(2-(1-Aminopropyl)pyridin-4-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

[2-[(1R)-1-aminopropyl]pyridin-4-yl]methanol

InChI

InChI=1S/C9H14N2O/c1-2-8(10)9-5-7(6-12)3-4-11-9/h3-5,8,12H,2,6,10H2,1H3/t8-/m1/s1

InChI Key

NUBJOCGWTSBNCV-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=NC=CC(=C1)CO)N

Canonical SMILES

CCC(C1=NC=CC(=C1)CO)N

Origin of Product

United States

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